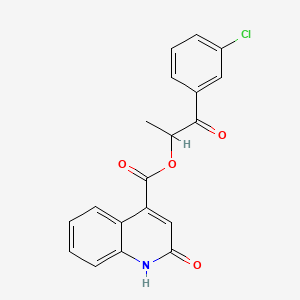
1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid.
Doebner Reaction: The reaction of aniline with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate.
Amidation: The intermediate undergoes amidation to form a new intermediate.
Reduction: The intermediate is reduced to form another intermediate.
Acylation: The intermediate undergoes acylation to form the final product.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use in the development of new drugs, particularly for its antibacterial properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial activity .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
2-Phenyl-quinoline-4-carboxylic acid: Similar antibacterial activity but different substitution pattern.
4-Bromophenyl 2-hydroxyquinoline-4-carboxylate: Similar structure but different halogen substitution.
2-Hydroxyquinoline-4-carboxylic acid: Lacks the 3-chlorophenyl and oxopropan-2-yl groups, resulting in different biological activity.
Properties
Molecular Formula |
C19H14ClNO4 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C19H14ClNO4/c1-11(18(23)12-5-4-6-13(20)9-12)25-19(24)15-10-17(22)21-16-8-3-2-7-14(15)16/h2-11H,1H3,(H,21,22) |
InChI Key |
MTOISTDKPPETGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


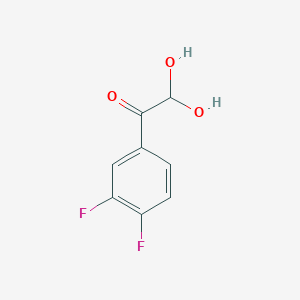
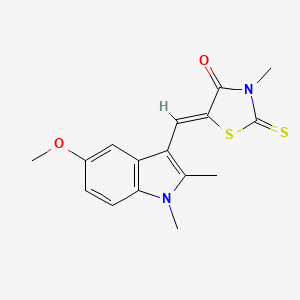
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B12210451.png)
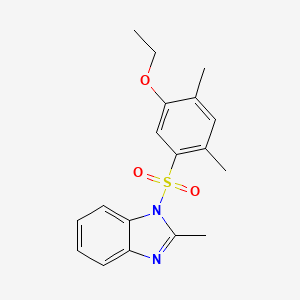
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate](/img/structure/B12210463.png)
![6-(Furan-2-yl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B12210465.png)
![Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B12210467.png)
![(2Z)-2-(3-chlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12210474.png)
![7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12210477.png)
![3,5-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B12210483.png)
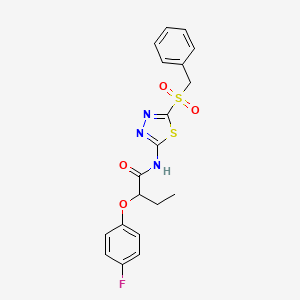
![4-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B12210494.png)
![3-chloro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12210497.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B12210500.png)
